(4-Ethoxy-phenyl)-oxo-acetaldehyde
Overview
Description
(4-Ethoxy-phenyl)-oxo-acetaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an oxo-acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-phenyl)-oxo-acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with an appropriate oxidizing agent to introduce the oxo group. For instance, the use of ceric ammonium nitrate (CAN) as an oxidizing agent has been reported to yield good results . The reaction is typically carried out in a suitable solvent, such as acetonitrile, under controlled temperature conditions to optimize the yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the reaction rate and selectivity. The choice of method would depend on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-phenyl)-oxo-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Ethoxy-phenyl)-oxo-acetic acid, while reduction could produce (4-Ethoxy-phenyl)-hydroxy-acetaldehyde.
Scientific Research Applications
(4-Ethoxy-phenyl)-oxo-acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which (4-Ethoxy-phenyl)-oxo-acetaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-phenyl)-oxo-acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Hydroxy-phenyl)-oxo-acetaldehyde: Contains a hydroxyl group instead of an ethoxy group.
(4-Chloro-phenyl)-oxo-acetaldehyde: Features a chloro group in place of the ethoxy group.
Uniqueness
(4-Ethoxy-phenyl)-oxo-acetaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUGUISSXSSEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322170 | |
Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-52-9 | |
Record name | 14333-52-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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